REACTION_CXSMILES
|
[Cl-:1].[Cl-].[Ca+2:3].[OH2:4]>>[OH2:4].[OH2:4].[OH2:4].[OH2:4].[OH2:4].[OH2:4].[Cl-:1].[Ca+2:3].[Cl-:1] |f:0.1.2,4.5.6.7.8.9.10.11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Ca+2]
|
Name
|
Ca(ClO3)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Ca(OCl)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is recovered from a calcium hypochlorite paste
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
ADDITION
|
Details
|
mixing vessel
|
Type
|
ADDITION
|
Details
|
containing 47 percent by weight of Ca(OCl3)2 and 33.5 percent by weight of CaCl2 [Ca(ClO3)2 /CaCl2 weight ratio=1.4]
|
Type
|
ADDITION
|
Details
|
The solutions are mixed
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
provided a blended solution
|
Type
|
CUSTOM
|
Details
|
The blended solution is fed to an evaporator
|
Type
|
CUSTOM
|
Details
|
operated at 20° C.
|
Name
|
|
Type
|
product
|
Smiles
|
O.O.O.O.O.O.[Cl-].[Ca+2].[Cl-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |